molecular formula C7H3Br2F2NO3 B3001611 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene CAS No. 1803570-13-9

1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene

Cat. No.: B3001611
CAS No.: 1803570-13-9
M. Wt: 346.91
InChI Key: WDTBCIYNNVCUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H2Br2F2NO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro functional groups

Preparation Methods

The synthesis of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-(difluoromethoxy)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO3/c8-3-1-2-4(12(13)14)5(9)6(3)15-7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTBCIYNNVCUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.